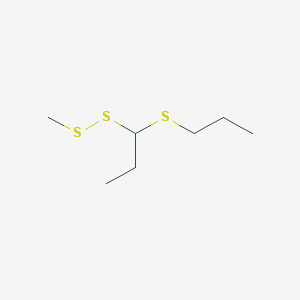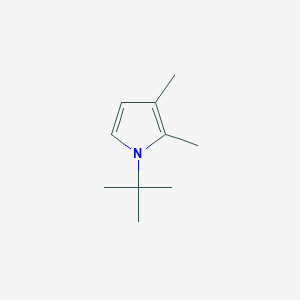
1H-Pyrrole, 1-(1,1-dimethylethyl)-2,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 1-(1,1-dimethylethyl)-2,3-dimethyl- is a heterocyclic organic compound with the molecular formula C11H17N It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom
Métodos De Preparación
The synthesis of 1H-Pyrrole, 1-(1,1-dimethylethyl)-2,3-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylpyrrole with tert-butyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and advanced purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1H-Pyrrole, 1-(1,1-dimethylethyl)-2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole compounds.
Substitution: Electrophilic substitution reactions are common for this compound, where reagents like bromine or chlorine can be used to introduce halogen atoms into the pyrrole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dicarboxylic acid derivatives, while substitution reactions can produce halogenated pyrrole compounds.
Aplicaciones Científicas De Investigación
1H-Pyrrole, 1-(1,1-dimethylethyl)-2,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole, 1-(1,1-dimethylethyl)-2,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1H-Pyrrole, 1-(1,1-dimethylethyl)-2,3-dimethyl- can be compared with other similar compounds, such as:
1H-Pyrrole, 2,3-dimethyl-: This compound lacks the tert-butyl group, resulting in different chemical and biological properties.
1H-Pyrrole, 1-(1,1-dimethylethyl)-2,5-dimethyl-: The position of the methyl groups differs, leading to variations in reactivity and applications.
1H-Pyrrole, 1-(1,1-dimethylethyl)-3,4-dimethyl-: Similar to the previous compound, the position of the methyl groups affects its properties and uses.
Propiedades
| 138336-80-8 | |
Fórmula molecular |
C10H17N |
Peso molecular |
151.25 g/mol |
Nombre IUPAC |
1-tert-butyl-2,3-dimethylpyrrole |
InChI |
InChI=1S/C10H17N/c1-8-6-7-11(9(8)2)10(3,4)5/h6-7H,1-5H3 |
Clave InChI |
WFNUIRLPCOXRHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C=C1)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate](/img/no-structure.png)
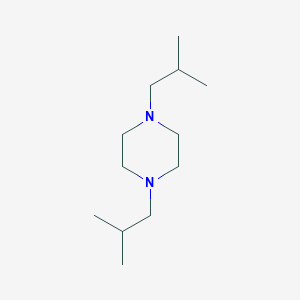
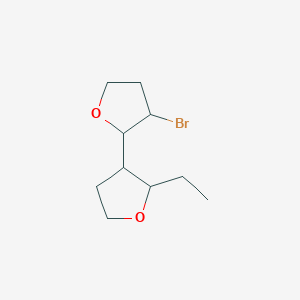
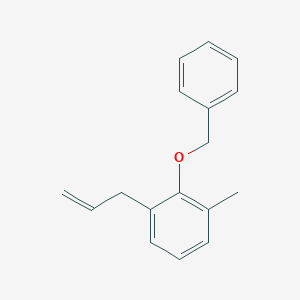

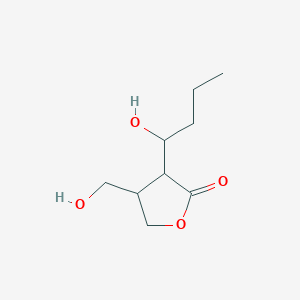
![Benzene, [(chlorofluoromethyl)thio]-](/img/structure/B14286953.png)



